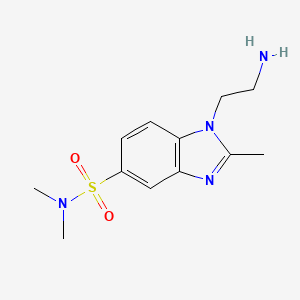

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide

Descripción general

Descripción

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and sulfonamide groups, which are known to form hydrogen bonds and ionic interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, a heterocyclic compound, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound is part of the benzimidazole family, which is known for its diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O2S, with a molecular weight of approximately 282.37 g/mol. Its structure features a benzimidazole core substituted with an aminoethyl group and a sulfonamide functional group, which contributes to its biological activity .

While the precise mechanism of action for this compound is not fully elucidated, compounds within the benzimidazole class often exhibit their effects through various pathways:

- Antagonism at Receptors : Similar compounds have been shown to interact with dopamine receptors, which may influence neurotransmission in the central nervous system.

- Inhibition of Enzymatic Activity : Benzimidazole derivatives have demonstrated inhibitory effects on carbonic anhydrases (CAs), which are implicated in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, certain synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds achieved IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis via ROS |

| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide | MCF-7 | 0.65 | ROS-mediated cell death |

| Doxorubicin | MCF-7 | 0.75 | DNA intercalation |

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity compared to established antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | TBD |

| Ciprofloxacin | S. aureus | 30 |

| Norfloxacin | E. coli | 28 |

Case Studies

Several case studies have investigated the therapeutic potential of benzimidazole derivatives:

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various benzimidazole derivatives found that those with sulfonamide groups exhibited enhanced activity against cancer cell lines due to increased solubility and receptor binding capabilities .

- Mechanistic Insights : Research involving flow cytometry has shown that certain benzimidazole compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular damage and death .

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(2-aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, as promising anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory activity against various cancer cell lines. For instance, derivatives designed based on the benzimidazole scaffold have shown significant growth inhibition in NCI 60 cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral and Antifungal Activities

Benzimidazole compounds are also noted for their antiviral and antifungal properties. Studies have demonstrated that modifications to the benzimidazole structure can lead to increased efficacy against viral and fungal pathogens. This opens avenues for developing new treatments for infections that are resistant to current therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been evaluated as a V600EBRAF inhibitor, which is relevant in the context of melanoma treatment. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly affect inhibitory potency .

Case Studies and Findings

Propiedades

IUPAC Name |

1-(2-aminoethyl)-N,N,2-trimethylbenzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-9-14-11-8-10(19(17,18)15(2)3)4-5-12(11)16(9)7-6-13/h4-5,8H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIGBSRBXXXDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.